1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluorocyclopropyl group and an ethynylpyrazole moiety. The presence of fluorine atoms in the cyclopropyl ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the cyclopropanation of alkenes using difluorocarbene intermediates. The reaction conditions often include the use of potassium fluoride and 18-crown-6 to enhance the yield . The ethynylpyrazole moiety can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which 1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluorocyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules . The ethynylpyrazole moiety can also engage in interactions with enzymes and receptors, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole can be compared with other similar compounds, such as:
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl group but differ in their additional functional groups.
Ethynylpyrazole derivatives: These compounds contain the ethynylpyrazole moiety but lack the difluorocyclopropyl group.
The uniqueness of this compound lies in the combination of these two functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)-5-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-2-6-3-4-11-12(6)7-5-8(7,9)10/h1,3-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIQYOUPILFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1C2CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378503-60-5 |
Source
|
Record name | 1-(2,2-difluorocyclopropyl)-5-ethynyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.